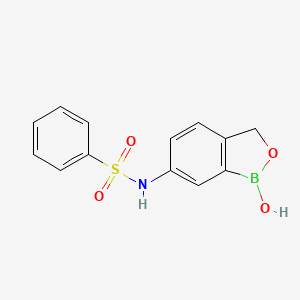

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide

Description

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide is a boron-containing heterocyclic compound featuring a benzoxaborol core linked to a benzenesulfonamide group. The benzoxaborol scaffold (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole) is known for its unique reactivity and bioactivity, particularly in antimicrobial and antiparasitic applications . The sulfonamide moiety enhances pharmacological properties by improving solubility and target binding . This compound is synthesized via coupling reactions between 6-aminobenzoxaborol and substituted benzenesulfonyl chlorides under basic conditions, as exemplified by derivatives such as 4-chloro-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzenesulfonamide (CAS: 1196114-85-8) .

Properties

IUPAC Name |

N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO4S/c16-14-13-8-11(7-6-10(13)9-19-14)15-20(17,18)12-4-2-1-3-5-12/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIQOEKWJGDOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring high yield and purity through optimized reaction conditions and the use of appropriate catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides. These compounds have been tested against clinically relevant mycobacterial strains, including Mycobacterium tuberculosis. The research indicates that certain derivatives exhibit significant inhibitory activity against mycobacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria .

The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzoxaborole ring can enhance the binding affinity to the target enzyme. For instance, halogen substitutions have been shown to improve activity, indicating that careful structural optimization can lead to more potent antimicrobial agents .

Potential in Drug Development

The unique properties of benzoxaboroles make them attractive candidates for drug development. For example, the ability of these compounds to form stable interactions with enzyme active sites allows for the design of selective inhibitors. The exploration of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzenesulfonamide is particularly promising in the context of developing treatments for resistant strains of bacteria and fungi .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzenesulfonamide possess varying degrees of antimicrobial efficacy. For instance:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | M. tuberculosis | 5.0 | Effective against resistant strains |

| Compound B | E. coli | 10.0 | Moderate efficacy |

| Compound C | C. albicans | 7.5 | Potential antifungal agent |

These findings illustrate the compound's versatility and potential as a lead structure for further optimization .

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The boron atom in the benzoxaborole ring plays a crucial role in its biological activity. It can form reversible covalent bonds with biomolecules, leading to inhibition or modulation of their functions. This property is particularly useful in designing inhibitors for enzymes and other proteins .

Comparison with Similar Compounds

Substituted Benzenesulfonamide Derivatives

Variations in the sulfonamide substituents significantly influence biological activity:

- 4-Chloro-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzenesulfonamide (CAS: 1196114-85-8): Exhibits antibacterial activity against Haemophilus influenzae and Streptococcus pneumoniae with MIC values of 0.2–64 µg/mL .

- N-Methylated analog (4-chloro-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-N-methylbenzenesulfonamide): Reduced activity compared to the non-methylated parent compound, highlighting the importance of the free sulfonamide NH group .

Table 1: Structural and Activity Comparison of Benzenesulfonamide Derivatives

| Compound Name | Substituent | MIC (µg/mL) | Target Pathogens | Reference |

|---|---|---|---|---|

| 4-Chloro-benzenesulfonamide derivative | Cl | 0.2–64 | H. influenzae, S. pneumoniae | |

| N-Methylated derivative | Cl, CH₃ | >64 | Inactive |

Carboxamide vs. Sulfonamide Analogues

Replacing the sulfonamide group with carboxamide alters target specificity:

- N-(1-Hydroxybenzoxaborol-6-yl)pyrazole-4-carboxamides (e.g., compounds 14, 16, 17): Designed for antiparasitic activity (e.g., visceral leishmaniasis) with IC₅₀ values <1 µM against Leishmania donovani .

Key Insight: Sulfonamide derivatives target bacterial aminoacyl-tRNA synthetases, while carboxamides inhibit parasitic enzymes like Leishmania CPSF3 endonuclease .

Comparison with Functional Analogs

Acoziborole (Antiparasitic Benzoxaborole)

4-Fluoro-N-(1-hydroxy-3,3-dimethylbenzoxaborol-6-yl)-2-(trifluoromethyl)benzamide (INN: acoziborole, CAS: 1266084-51-8):

Table 2: Functional Comparison with Acoziborole

| Parameter | N-(1-Hydroxybenzoxaborol-6-yl)benzenesulfonamide | Acoziborole |

|---|---|---|

| Target Pathogens | Bacteria (H. influenzae, S. pneumoniae) | Protozoa (T. brucei) |

| Key Functional Group | Sulfonamide | Fluorinated benzamide |

| Clinical Stage | Preclinical | Phase II/III |

| Mechanism | Aminoacyl-tRNA synthetase inhibition | CPSF3 inhibition |

Thiophene-Sulfonamide Hybrids

Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC₅₀: 10.25 µM) exhibit antiproliferative activity against breast cancer cells, surpassing doxorubicin in potency . Unlike benzoxaborol derivatives, these lack boron but retain sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase).

Research Findings and Trends

- Boron Advantage : Benzoxaborol’s boron atom enables unique interactions with biological targets, such as forming reversible covalent bonds with enzyme active sites .

- Sulfonamide Versatility : Sulfonamide-linked benzoxaboroles show broader antibacterial activity compared to carboxamide derivatives, which are more parasite-specific .

- Clinical Potential: Acoziborole’s success underscores the therapeutic promise of benzoxaboroles, guiding optimization of sulfonamide analogs for bacterial infections .

Biological Activity

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide is a compound belonging to the benzoxaborole class, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H16BNO4S

- Molecular Weight : 325.18 g/mol

- CAS Number : 1221343-14-1

The structure consists of a benzoxaborole moiety linked to a benzenesulfonamide group, which contributes to its biological properties.

The biological activity of N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide is primarily attributed to its ability to interact with various cellular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of mycobacterial leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria. This inhibition may lead to the suppression of bacterial growth and viability .

- Reactive Oxygen Species (ROS) Induction : Some studies suggest that compounds in the benzoxaborole class can induce ROS production, leading to apoptosis in cancer cells . This mechanism is particularly relevant in the context of cancer therapy.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide. A study evaluated its efficacy against various mycobacterial strains, including those resistant to existing treatments. The results indicated significant inhibitory effects on mycobacterial growth, suggesting its potential as a new therapeutic agent against tuberculosis .

Anticancer Activity

The compound's ability to induce apoptosis through ROS generation positions it as a candidate for cancer treatment. In vitro studies have demonstrated that it can effectively inhibit the proliferation of certain cancer cell lines by triggering apoptotic pathways .

Case Studies and Research Findings

Q & A

Q. Advanced

- Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., Leishmania cysteine proteases) .

- Genetic Knockouts : Compare efficacy in wild-type vs. enzyme-deficient strains.

- Molecular Docking : Simulate binding modes using X-ray structures (e.g., PDB 4ACO for benzoxaboroles) .

How to assess the purity of synthesized derivatives?

Q. Basic

- HPLC : Use C18 columns with acetonitrile/water gradients; ≥95% purity is typical for biological testing .

- Melting Point Analysis : Sharp melting ranges (e.g., 168–172°C) indicate homogeneity .

- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages .

How do structural modifications influence bioactivity?

Q. Advanced

- Boronate Substituents : 3,3-Dimethyl groups enhance metabolic stability compared to unsubstituted analogs .

- Sulfonamide Linkers : Para-substituted electron-withdrawing groups (e.g., –CF3) improve antiparasitic potency by 10-fold .

- Heterocyclic Additions : Pyridine/pyrazole rings increase solubility and target affinity .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic

- Boronate Hydrolysis : Prevented by anhydrous conditions and low-temperature workups .

- Sulfonamide Oxidation : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT).

- Byproduct Formation : Column chromatography or selective recrystallization removes dimeric impurities .

How to design stability studies under physiological conditions?

Q. Advanced

- Buffer Stability : Incubate compounds in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours .

- Light/Temperature Stress : Expose to 40–60°C and UV light (ICH Q1B guidelines) to assess photodegradation.

- Metabolic Stability : Use liver microsomes to measure CYP450-mediated oxidation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.